Z-D-Gln(Trt)-OH

描述

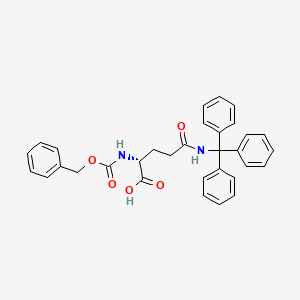

Z-D-Gln(Trt)-OH, also known as Nα-(Benzyloxycarbonyl)-D-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis and other biochemical applications due to its protective groups that prevent unwanted side reactions during synthesis.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Z-D-Gln(Trt)-OH typically involves the protection of the amino and carboxyl groups of D-glutamine. The benzyloxycarbonyl (Z) group is used to protect the amino group, while the trityl (Trt) group protects the carboxyl group. The synthesis can be carried out through the following steps:

Protection of the Amino Group: The amino group of D-glutamine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.

Protection of the Carboxyl Group: The carboxyl group is then protected by reacting the intermediate with trityl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

Z-D-Gln(Trt)-OH undergoes various chemical reactions, including:

Deprotection Reactions: The protective groups (Z and Trt) can be removed under specific conditions to yield the free amino acid.

Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

Common Reagents and Conditions

Deprotection: The Z group can be removed using hydrogenation with palladium on carbon, while the Trt group can be removed using acidic conditions such as trifluoroacetic acid.

Coupling: Coupling reactions are typically carried out in the presence of coupling reagents like DCC or DIC in solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include the free amino acid D-glutamine and various peptides when coupled with other amino acids.

科学研究应用

Peptide Synthesis

Z-D-Gln(Trt)-OH is primarily utilized in solid-phase peptide synthesis (SPPS). The protection of the amino group with a trityl group allows for selective coupling reactions without interfering with the peptide backbone.

- Solid-Phase Peptide Synthesis : The compound serves as a building block in the synthesis of peptides. Its incorporation into peptides can enhance stability and solubility, which is critical for therapeutic applications. For instance, studies have demonstrated that using this compound in SPPS improves the yield and purity of synthesized peptides compared to other protecting groups .

| Application | Description |

|---|---|

| Solid-Phase Synthesis | Used as a building block for synthesizing peptides with enhanced stability. |

| Coupling Reactions | Facilitates selective coupling in peptide synthesis without side reactions. |

Drug Development

This compound plays a significant role in drug development, particularly in designing peptide-based therapeutics. The compound's ability to stabilize peptide structures makes it valuable in developing drugs targeting specific biological pathways.

- Therapeutic Peptides : Peptides synthesized using this compound have shown promise as therapeutic agents due to their specificity and reduced side effects compared to small molecule drugs. For example, modified peptides have been developed for targeted cancer therapies that exploit the unique properties of glutamine metabolism in tumors .

Bioconjugation Techniques

Bioconjugation involves linking biomolecules to create conjugates with enhanced properties, such as improved pharmacokinetics or targeted delivery. This compound is used in various bioconjugation strategies.

- Antibody-Drug Conjugates (ADCs) : In ADCs, this compound can be incorporated into linkers that attach cytotoxic drugs to antibodies, allowing for targeted delivery to cancer cells while minimizing systemic toxicity . This approach has been validated in clinical settings, showcasing the compound's utility in modern therapeutic strategies.

Research Case Studies

Several studies highlight the effectiveness of this compound in various applications:

- Case Study 1 : A study demonstrated that incorporating this compound into a peptide sequence significantly increased the yield of the desired product during SPPS, achieving over 90% purity after purification .

- Case Study 2 : Another research project focused on developing a novel cancer therapy using peptides synthesized with this compound, resulting in promising preclinical results that warrant further investigation into clinical applications .

作用机制

The mechanism of action of Z-D-Gln(Trt)-OH involves its role as a protected amino acid derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The Z group protects the amino group, while the Trt group protects the carboxyl group, ensuring the integrity of the amino acid during synthesis.

相似化合物的比较

Similar Compounds

Z-L-Gln(Trt)-OH: The L-enantiomer of Z-D-Gln(Trt)-OH, used in similar applications but with different stereochemistry.

Boc-D-Gln(Trt)-OH: Uses a tert-butyloxycarbonyl (Boc) group for amino protection instead of the Z group.

Fmoc-D-Gln(Trt)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.

Uniqueness

This compound is unique due to its specific protective groups, which offer distinct advantages in certain synthetic applications. The Z group provides stability under hydrogenation conditions, while the Trt group offers protection under acidic conditions, making it versatile for various synthetic routes.

生物活性

Z-D-Gln(Trt)-OH, also known as N-alpha-Benzyloxycarbonyl-D-glutamine, is a derivative of the amino acid D-glutamine. This compound features protective groups that facilitate its use in peptide synthesis, making it a vital building block in medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C₁₃H₁₆N₂O₅

- Molecular Weight : Approximately 280.28 g/mol

The compound's structure includes a benzyloxycarbonyl (Z) group protecting the amine functionality and a trityl (Trt) group shielding the side chain carboxyl group. This configuration allows for selective reactions during peptide synthesis while minimizing side reactions.

Synthesis of this compound

The synthesis of this compound involves several steps that utilize various reagents and conditions to achieve the desired product. The following table summarizes key steps in the synthesis process:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Z-Cl/NaOH, 0°C to rt, 3.5h | Formation of Z-D-Gln-OBzl |

| 2 | Triethylamine, Vinyl chloroformate, Ammoniacal liquor | Synthesis of Z-D-Gln(Trt)-OBzl |

| 3 | Hydrogenation with Pd/C | Formation of D-Gln(Trt)-OH |

| 4 | Fmoc-Cl or Fmoc-Osu | Final product: Fmoc-D-Gln(Trt)-OH |

This synthetic route highlights the versatility of this compound in generating various peptide sequences by incorporating it into larger structures .

Biological Activity

This compound exhibits unique biological activities compared to its L-counterpart. D-peptides synthesized from this compound have been shown to influence various physiological processes, including:

- Immune Modulation : D-peptides can modulate immune responses by interacting with immune cells and influencing cytokine production.

- Antimicrobial Activity : Some D-peptides exhibit antimicrobial properties, making them potential candidates for developing new antibiotics.

- Neuroprotective Effects : Research indicates that D-glutamine derivatives may contribute to neuroprotection in certain neurological conditions.

The biological activity is primarily derived from the ability of this compound to be incorporated into larger peptide sequences, which can exhibit specific functions based on their amino acid composition.

Case Studies and Research Findings

Several studies have explored the applications of this compound in different contexts:

- Peptide-Based Therapeutics : Research has demonstrated that peptides incorporating this compound show enhanced stability and bioactivity, making them suitable for therapeutic applications .

- Protein Structure Studies : The compound's protective groups allow for selective reactions that are crucial for maintaining protein structure integrity during synthesis. This has implications for understanding protein folding and function.

- Development of Peptide Probes : Studies have utilized this compound as a building block for peptide-based probes that can target specific biological pathways, aiding in drug discovery and development .

属性

IUPAC Name |

(2R)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H30N2O5/c35-29(22-21-28(30(36)37)33-31(38)39-23-24-13-5-1-6-14-24)34-32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H,33,38)(H,34,35)(H,36,37)/t28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYOAIKMOWHPBQS-MUUNZHRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H30N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101187165 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101187165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

522.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200625-96-3 | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200625-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101187165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。